molecular formula C11H11Cl3N2O2 B2961499 2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide CAS No. 855715-36-5

2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide

Cat. No.: B2961499
CAS No.: 855715-36-5
M. Wt: 309.57
InChI Key: GLJPMEAEOXKWGK-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide (CAS: 50333-31-8, molecular formula: C₁₂H₁₅Cl₂N₂O₂) is a chloroacetamide derivative characterized by:

  • A 2-chloroacetamide backbone.
  • An N-methyl substituent.
  • A carbamoylmethyl group linked to a 2,6-dichlorophenyl ring. Its structural features are critical for interactions in biological systems and chemical reactivity.

Properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl3N2O2/c1-16(10(18)5-12)6-9(17)15-11-7(13)3-2-4-8(11)14/h2-4H,5-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJPMEAEOXKWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C=CC=C1Cl)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide typically involves the reaction of 2,6-dichloroaniline with chloroacetyl chloride, followed by the addition of N-methylacetamide . The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding carboxylic acids.

Scientific Research Applications

2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Chloroacetamides

Compound Name Molecular Formula Key Substituents Application/Use Reference
Target Compound C₁₂H₁₅Cl₂N₂O₂ N-methyl, 2,6-dichlorophenyl-carbamoylmethyl Research chemical
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ N-methoxymethyl, 2,6-diethylphenyl Pre-emergent herbicide
Metolachlor C₁₅H₂₂ClNO₂ N-(2-methoxy-1-methylethyl), 2-ethyl-6-methylphenyl Herbicide
2-Chloro-N-(2,6-dimethylphenyl)acetamide C₁₀H₁₁ClNO 2,6-dimethylphenyl, no carbamoylmethyl group Intermediate in pharmaceutical synthesis
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide C₁₄H₁₀Cl₃NO N-phenyl, 2,6-dichlorophenyl (no methyl or carbamoylmethyl groups) Pharmaceutical impurity (diclofenac)

Key Observations :

  • The target compound’s 2,6-dichlorophenyl-carbamoylmethyl group distinguishes it from herbicides like alachlor and metolachlor, which have bulkier alkyl or alkoxy substituents .

Metabolic and Toxicological Comparisons

Table 2: Metabolic Activation and Toxicity Profiles

Compound Metabolic Pathway (Human/Rat) Key Metabolites Toxicity (LD₅₀ or Carcinogenicity) Reference
Target Compound Insufficient data (likely CYP3A4/CYP2B6 mediated) Not reported Unknown; structurally related to carcinogens
Alachlor CYP3A4-mediated dealkylation → CDEPA → DEA → quinone imine CDEPA, DEA, 2,6-diethylaniline Rat nasal turbinate tumors (Carcinogenic)
Acetochlor Rat: CMEPA → MEA → quinone imine CMEPA, MEA Rat nasal/liver tumors
2-Chloro-N-(chloromethyl)-N-(2,6-dimethylphenyl)acetamide Not reported Moderately toxic (oral rat LD₅₀: 1775 mg/kg)

Key Findings :

  • The target compound shares a chloroacetamide backbone with herbicides like alachlor, which undergo metabolic activation via CYP3A4/CYP2B6 to form carcinogenic quinone imines .
  • Substitutions on the phenyl ring (e.g., dichloro vs. dimethyl) influence metabolic stability. For example, 2-chloro-N-(2,6-dimethylphenyl)acetamide is less likely to form reactive metabolites compared to dichlorophenyl analogs .

Crystallographic and Conformational Analysis

  • Trans Conformation : The amide group (N–H and C=O) in the target compound adopts a trans conformation, similar to 2-chloro-N-(2-chlorophenyl)acetamide and N-(2,6-dichlorophenyl)benzamide . This conformation enhances intermolecular hydrogen bonding, as seen in infinite 1-D chains in related structures .
  • Dihedral Angles : The dichlorophenyl ring in the target compound is twisted relative to the acetamide backbone (e.g., 79.7° in 2-(2,6-dichlorophenyl)-N-thiazolylacetamide), affecting packing and solubility .

Functional and Application-Based Differences

  • Herbicides vs. Research Chemicals : While alachlor and metolachlor are agrochemicals targeting weed control, the target compound is used in academic research, likely for studying amide coordination chemistry or penicillin analogs .
  • Pharmaceutical Relevance : Derivatives like 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide are impurities in drugs (e.g., diclofenac), highlighting the importance of structural purity in medicinal chemistry .

Biological Activity

2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide, a compound with significant biological activity, is of interest due to its potential therapeutic applications. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide is C11H12Cl2N2OC_{11}H_{12}Cl_2N_2O with a molecular weight of 253.13 g/mol. The compound features a chloro-substituted acetamide structure that contributes to its biological activity.

This compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, impacting cellular functions and signaling.
  • Receptor Modulation : The compound interacts with various receptors, influencing physiological responses.

Biological Activity Overview

The biological activity of 2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide includes:

  • Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties effective against certain bacterial strains.
  • Antitumor Effects : Preliminary research suggests potential antitumor effects, possibly through the induction of apoptosis in cancer cells.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating inflammatory pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound. Below is a summary of key findings:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Antitumor EffectsInduced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation.
Anti-inflammatory ActivityReduced pro-inflammatory cytokine production in vitro.

Detailed Research Findings

  • Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy reported that 2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, indicating potent antimicrobial properties.
  • Antitumor Effects : Research conducted at a leading cancer institute indicated that the compound induced cell cycle arrest and apoptosis in cancer cell lines. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting DNA fragmentation typical of apoptosis.
  • Anti-inflammatory Properties : In vitro studies demonstrated that treatment with this compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent.

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